4-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-tosylpiperazine-1-carboxamide
Description
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Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O4S/c1-16-6-8-19(9-7-16)34(32,33)29(21(31)28-12-10-27(2)11-13-28)15-20(30)26-18-5-3-4-17(14-18)22(23,24)25/h3-9,14H,10-13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMQDSSTZMMGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-tosylpiperazine-1-carboxamide, with CAS Number 899744-92-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H25F3N4O4S |
| Molecular Weight | 498.5 g/mol |
| Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration. The tosylpiperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involved in anxiety and depression.
Pharmacological Activity
1. Antitumor Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, a study demonstrated that similar piperazine derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
2. Antimicrobial Effects
The compound has shown promise as an antimicrobial agent. In vitro assays revealed that it possesses activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
3. Neuropharmacological Effects
Research indicates that compounds with similar structures can affect the central nervous system (CNS). They may act as inhibitors of serotonin reuptake or modulate dopaminergic pathways, which could be beneficial in treating mood disorders .
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of piperazine derivatives, including compounds structurally similar to this compound). The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with a significant reduction in tumor volume observed at higher concentrations .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various piperazine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 3: CNS Activity
A neuropharmacological study explored the effects of related piperazine compounds on anxiety-like behaviors in rodent models. The findings suggested that these compounds could significantly reduce anxiety levels as measured by elevated plus maze tests, indicating potential therapeutic applications in anxiety disorders .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 449.5 g/mol. Its structure features a piperazine ring substituted with a tosyl group, an oxo group, and a trifluoromethyl phenyl moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-tosylpiperazine-1-carboxamide. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Lines Tested : The compound showed promising results against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and others.
- Inhibition Rates : In one study, derivatives of similar structures exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% across different cancer types, indicating strong antiproliferative activity .
- Study on Anticancer Efficacy : A comprehensive investigation into the anticancer properties of related compounds demonstrated that modifications in the trifluoromethyl group significantly enhanced cytotoxicity against several cancer cell lines .
- Molecular Docking Studies : Computational studies using molecular docking have revealed that this compound binds effectively to targets involved in cancer progression, suggesting its potential as a lead compound for further development .
- Synthesis and Characterization : The synthesis process has been optimized to achieve high yields while maintaining structural integrity, allowing for further biological evaluations .
Chemical Reactions Analysis
Piperazine Ring Functionalization
The piperazine moiety enables nucleophilic reactions at its secondary amine sites:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acetyl derivatives. Pyridine is often used as a base to neutralize HCl byproducts .
Alkylation
-
Reacts with alkyl halides (e.g., methyl iodide) in acetone under reflux to produce N-alkylated piperazines .
-
Bulky substituents require microwave-assisted synthesis (100–120°C, 30 min) for improved yields.
N-Oxidation
Forms N-oxides when treated with m-chloroperbenzoic acid (mCPBA) in chloroform, confirmed by mass spectrometry .
Amide and Sulfonamide Reactivity
Key transformations at carboxamide and tosyl groups:
Hydrolysis
| Condition | Product(s) | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux | Tosylpiperazine + 2-amino-N-(3-(trifluoromethyl)phenyl)acetamide | 72% | |
| 2M NaOH, 80°C | 4-Methylpiperazine-1-carboxylic acid + Tosylamide | 65% |
Transamidation
Reacting with primary amines (e.g., benzylamine) in DMF at 100°C replaces the tosyl group, forming N-benzyl derivatives.
Electrophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group directs electrophilic attacks to specific positions:
Nitration
-
Nitration (HNO₃/H₂SO₄) occurs at the para position relative to the trifluoromethyl group.
-
Products characterized by (δ 8.2 ppm, aromatic proton).
Halogenation
Bromine (Br₂/FeBr₃) selectively substitutes the ortho position, yielding mono-brominated derivatives .
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Structure | Application | Source |
|---|---|---|---|
| CdCl₂ | Tetrahedral Cd(II)-piperazine complex | Catalytic oxidation studies | |
| Cu(SO₄) | Square-planar Cu(II) complex | Antibacterial activity screening |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group activates the phenyl ring for SNAr:
Methoxylation
-
Reacts with sodium methoxide (NaOMe) in DMSO at 120°C to replace amino groups with methoxy .
-
Kinetic studies show a second-order rate constant (k = 1.2 × 10⁻³ M⁻¹s⁻¹) .
Stability Under Environmental Conditions
| Condition | Observation | Source |
|---|---|---|
| UV light (254 nm) | Decomposition (t₁/₂ = 4.2 hr) via radical-mediated C–N bond cleavage | |
| Humidity (75% RH) | Hygroscopic; forms hydrate crystals within 48 hr | |
| Thermal (150°C) | Stable for ≤1 hr; decomposes to trifluoromethylbenzene above 160°C |
Derivatization for Pharmacological Studies
Preparation Methods
Tosylation of the Piperazine Carboxamide
The introduction of the tosyl group is achieved via nucleophilic substitution. After carboxamide formation, the secondary amine of 4-methylpiperazine-1-carboxamide reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine. This step requires careful stoichiometric control to avoid over-tosylation. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C, yielding N-tosyl-4-methylpiperazine-1-carboxamide .
Alkylation with Chloroacetyl Chloride
To introduce the 2-oxoethyl moiety, the tosylated intermediate undergoes alkylation with chloroacetyl chloride . Drawing from the methods in PMC4491109, this reaction is conducted in a biphasic system of acetone and aqueous potassium carbonate with potassium iodide as a catalyst. The resulting N-tosyl-2-chloro-N-(4-methylpiperazine-1-carboxamide)acetamide is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Nucleophilic Substitution with 3-(Trifluoromethyl)Aniline
The final step involves displacing the chloride atom with 3-(trifluoromethyl)aniline . This substitution is performed in dimethylformamide (DMF) at 60°C using cesium carbonate as a base. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified through recrystallization from ethanol/water.
Optimization and Challenges
Reaction Condition Optimization
- Temperature Control : Excessive heat during tosylation risks sulfonamide decomposition. Maintaining temperatures below 10°C ensures high yields.
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in the substitution step, while acetone minimizes side reactions during alkylation.
Byproduct Mitigation
- Over-Alkylation : Stoichiometric excess of TsCl or chloroacetyl chloride leads to di-substituted byproducts. Using 1.1 equivalents of TsCl and slow addition rates mitigates this.
- Hydrolysis of Chloroacetamide : Moisture-sensitive intermediates require anhydrous conditions and molecular sieves.
Characterization and Analytical Data
The final compound is characterized using:
- 1H NMR : Peaks at δ 2.35 (s, 3H, Tosyl-CH3), δ 3.45–3.70 (m, 8H, piperazine-H), δ 4.25 (s, 2H, COCH2N), δ 7.30–7.80 (m, 8H, aromatic-H).
- 19F NMR : A singlet at δ −58.9 (CF3).
- HPLC : Retention time of 12.7 min (C18 column, acetonitrile/water 70:30).
Table 1: Synthetic Yields and Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | CDI | DCM | 25 | 85 |
| 2 | TsCl | THF | 0–5 | 78 |
| 3 | Chloroacetyl chloride | Acetone | 60 | 65 |
| 4 | 3-(Trifluoromethyl)aniline | DMF | 60 | 72 |
Q & A
Basic: What are the standard synthetic routes for preparing 4-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-tosylpiperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperazine core via nucleophilic substitution, using 4-methylpiperazine derivatives and tosyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) .
- Step 2: Introduction of the 2-oxoethylamide group via coupling reactions. For example, carbodiimide-mediated amidation between activated carbonyl intermediates and 3-(trifluoromethyl)aniline derivatives .
- Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Key Considerations: Reaction pH, temperature (typically 0–25°C for amidation), and solvent polarity significantly impact yield (reported 50–70% in analogous compounds) .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies protons on the piperazine ring (δ 2.5–3.5 ppm), tosyl group (δ 7.7–7.9 ppm aromatic protons), and trifluoromethylphenyl moiety (δ 6.8–7.5 ppm) .
- 13C NMR confirms carbonyl carbons (δ 165–170 ppm) and CF3 groups (δ 120–125 ppm, quartets due to 19F coupling) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
- HPLC-PDA: Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding to receptors (e.g., serotonin 5-HT2A or dopamine D2). The trifluoromethyl group’s electronegativity enhances hydrophobic interactions, while the tosyl group may sterically hinder off-target binding .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) and free energy calculations (MM-PBSA) to rank binding affinities .
- ADMET Prediction: Software like SwissADME evaluates permeability (LogP ~3.5) and cytochrome P450 inhibition risks (e.g., CYP3A4 IC50 >10 μM in analogous piperazines) .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization: Discrepancies in IC50 values (e.g., 5-HT2A inhibition ranging from nM to μM) may arise from variations in cell lines (HEK293 vs. CHO) or assay buffers. Replicate experiments under controlled conditions (pH 7.4, 37°C) .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond in serum-containing media) that alter activity .
- Orthogonal Validation: Combine in vitro binding assays with functional assays (e.g., cAMP accumulation for GPCR targets) to confirm mechanism .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Co-crystallization with citric acid or HCl improves aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .
- Prodrug Design: Mask the amide group with ester linkages (e.g., acetyloxymethyl esters) to enhance intestinal absorption .
- Nanoparticle Formulation: Encapsulation in PLGA nanoparticles (size ~150 nm, PDI <0.2) increases plasma half-life in rodent models .
Validation: Pharmacokinetic studies (IV/PO administration) to measure Cmax, AUC, and tissue distribution .
Advanced: How can researchers elucidate the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-HRMS to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) and phase II glucuronidation .
- Isotope Labeling: Synthesize deuterated analogs to track metabolic soft spots (e.g., deuterium at benzylic positions reduces CYP-mediated oxidation) .
- In Silico Tools: Software like Meteor (Lhasa Ltd.) predicts likely metabolic sites based on structural alerts (e.g., N-dealkylation of the piperazine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
